

Elucidating the Structure of Agelasine: An Application Note on NMR Spectroscopy

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Compound of Interest

Compound Name: Agelasine

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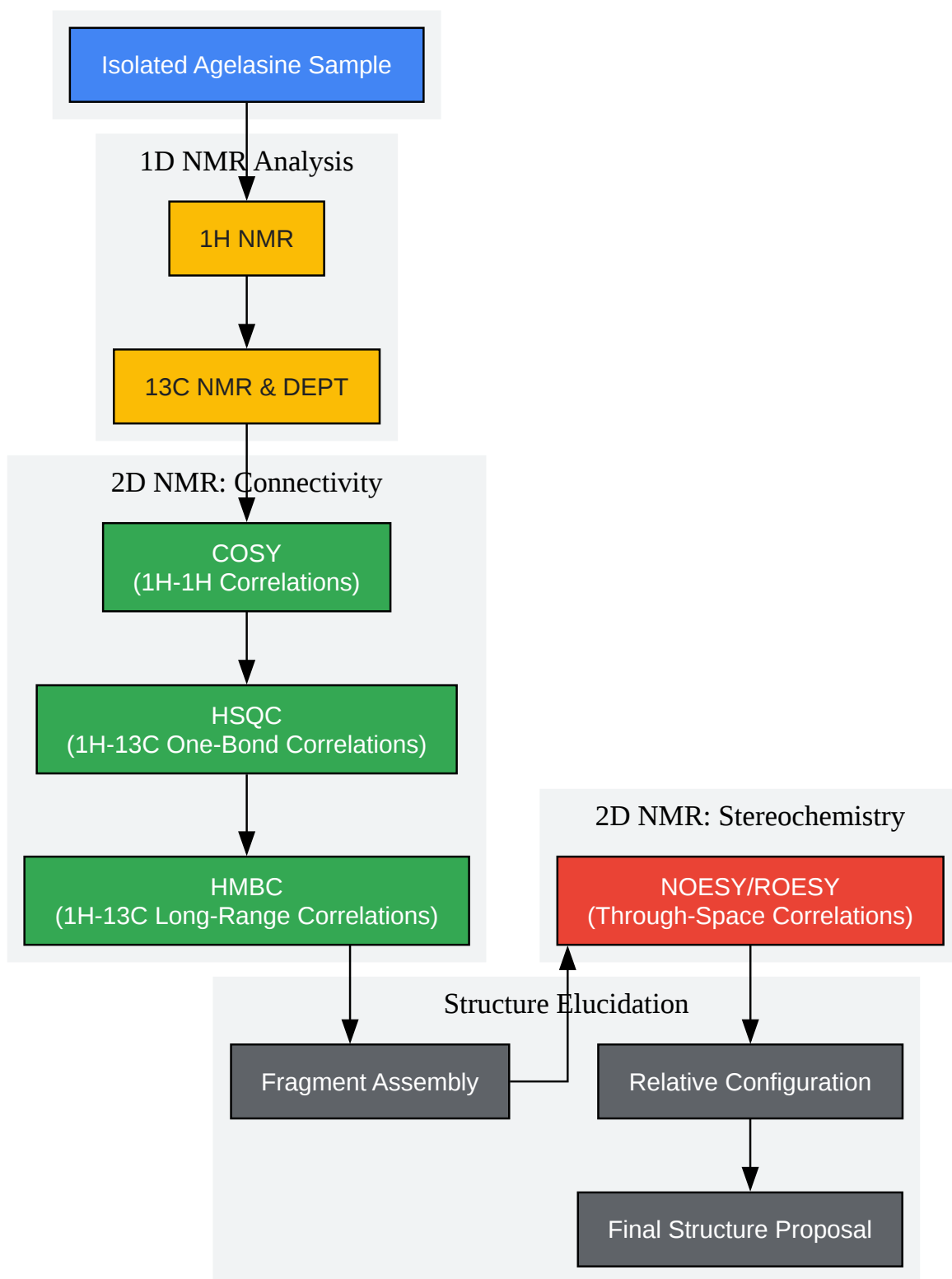
For Researchers, Scientists, and Drug Development Professionals

Introduction

Agelasines are a class of diterpenoid alkaloids isolated from marine sponges of the genus *Agelas*.^[1] These natural products exhibit a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects, making them promising candidates for drug discovery and development.^{[1][2]} The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the intricate three-dimensional structures of natural products like **agelasines**.^{[3][4]} This application note provides a detailed guide on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural characterization of **agelasines**.

Logical Workflow for Agelasine Structure Elucidation using NMR

The following diagram illustrates the logical workflow for determining the structure of an unknown **Agelasine** derivative using a combination of NMR experiments.



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Caption: Logical workflow for **Agelasine** structure elucidation using NMR.

Data Presentation: NMR Data of Representative Agelasines

The following tables summarize the ^1H and ^{13}C NMR chemical shift data for representative **agelasine** compounds, as reported in the literature. These data are crucial for the identification and characterization of known **agelasines** and for the structural elucidation of new derivatives.

Table 1: ^1H and ^{13}C NMR Data for **Agelasine** W (1) in CD_3OD [\[2\]](#)

Position	δC , Type	δH (J in Hz)
1	38.2, CH ₂	1.55, m; 1.05, m
2	19.4, CH ₂	1.65, m
3	42.2, CH ₂	1.45, m
4	34.0, C	
5	54.7, CH	1.25, m
6	24.8, CH ₂	1.80, m; 1.70, m
7	36.8, CH ₂	2.10, m; 1.95, m
8	134.8, C	
9	135.2, C	
10	39.8, CH	2.05, m
11	121.4, CH	5.36, t (4.0)
12	24.1, CH ₂	2.04, m
13	18.8, CH ₂	2.01, m; 1.83, m
14	125.0, CH	5.15, t (7.0)
15	48.0, CH ₂	4.95, d (7.0)
16	16.2, CH ₃	1.68, s
17	17.5, CH ₃	1.60, s
18	21.8, CH ₃	0.88, s
19	33.5, CH ₃	0.85, s
20	15.8, CH ₃	0.94, d (7.0)
2'	149.5, CH	8.57, s
4'	151.5, C	
5'	112.4, C	

6'	155.1, C	
8'	148.0, CH	8.44, s
9'-NCH ₃	36.6, CH ₃	4.04, s

Table 2: ¹H and ¹³C NMR Data for **Agelasine Z (1)** TFA salt in MeOH-d₄[5]

Position	δ C, Type	δ H, mult., (J in Hz)
1	122.6, CH	5.87, s
2	202.7, C	-
3a	47.8, CH ₂	2.42, d (16.1)
3b	1.98, d (16.1)	
4	35.4, C	-
5	46.1, C	-
6a	31.0, CH ₂	2.11, m
6b	1.43, m	
7a	31.6, CH ₂	1.64, m
8	47.5, CH	1.48, m
9	47.2, CH	2.19, dd (12.8, 3.7)
10	176.4, C	-
11a	31.0, CH ₂	2.08, m
11b	1.50, m	
12a	35.2, CH ₂	2.10, m
12b	1.78, m	
13	149.1, C	-
14	115.8, CH	5.55, t (7.0)
15a	48.6, CH ₂	5.21, d (7.0)
16	17.0, CH ₃	1.88, s
17	16.4, CH ₃	0.98, d (6.8)
18	27.8, CH ₃	1.01, s
19	28.8, CH ₃	1.04, s

20	23.2, CH ₃	1.20, s
2'	157.1, CH	8.47, s
4'	150.9, C	-
5'	111.2, C	-
6'	154.1, C	-
8'	141.9, CH	9.33, s
9-NCH ₃	32.0, CH ₃	3.98, s

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **agelasines** are provided below. These protocols are based on standard NMR practices and can be adapted for different NMR spectrometers.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Sample Preparation

- Dissolve 1-5 mg of the purified **agelasine** sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
- Ensure the final sample height in the NMR tube is approximately 4-5 cm.

1D NMR Spectroscopy

¹H NMR Protocol

- Tune and match the probe for the ¹H frequency.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to obtain optimal resolution and lineshape.

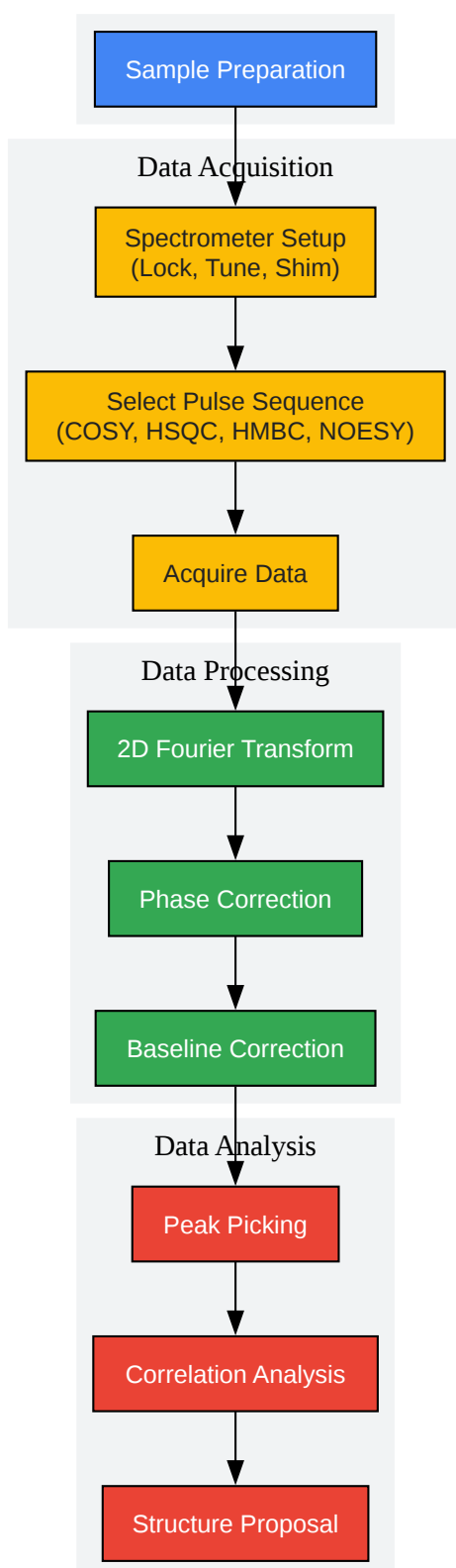
- Acquire a standard ^1H NMR spectrum using a 90° pulse.
- Process the data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the signals to determine the relative number of protons.

^{13}C NMR and DEPT Protocols

- Tune and match the probe for the ^{13}C frequency.
- Acquire a standard broadband proton-decoupled ^{13}C NMR spectrum.
- Acquire DEPT-45, DEPT-90, and DEPT-135 spectra to differentiate between CH, CH_2 , and CH_3 groups.
- Process and reference the spectra similarly to the ^1H NMR spectrum.

2D NMR Spectroscopy

The following diagram outlines the general experimental workflow for acquiring and processing 2D NMR data.



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Caption: General experimental workflow for 2D NMR spectroscopy.

COSY (Correlation Spectroscopy) Protocol

- Load a standard COSY pulse sequence.
- Set the spectral width in both dimensions to encompass all proton signals.
- Acquire the data with an appropriate number of increments in the indirect dimension (t_1) and scans per increment.
- Process the data using a 2D Fourier transform and apply appropriate window functions. Symmetrize the spectrum if necessary.
- Analyze the cross-peaks to identify scalar-coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) Protocol

- Load a standard HSQC pulse sequence (gradient-enhanced and phase-sensitive is recommended).[\[6\]](#)[\[12\]](#)
- Set the ^1H spectral width in the direct dimension (F2) and the ^{13}C spectral width in the indirect dimension (F1).
- Optimize the one-bond $^1\text{J}(\text{C},\text{H})$ coupling constant (typically ~ 145 Hz).
- Acquire and process the data.
- Analyze the cross-peaks which show direct one-bond correlations between protons and their attached carbons.[\[6\]](#)

HMBC (Heteronuclear Multiple Bond Correlation) Protocol

- Load a standard HMBC pulse sequence (gradient-enhanced is recommended).[\[7\]](#)[\[18\]](#)
- Set the ^1H and ^{13}C spectral widths.
- Optimize the long-range coupling constant, $^n\text{J}(\text{C},\text{H})$ (typically 4-10 Hz).[\[6\]](#)
- Acquire and process the data.

- Analyze the cross-peaks which reveal correlations between protons and carbons over two to three bonds (and sometimes four).[6]

NOESY (Nuclear Overhauser Effect Spectroscopy) Protocol

- Load a standard NOESY pulse sequence (phase-sensitive is recommended).[11][19]
- Set the spectral widths in both dimensions.
- Optimize the mixing time (d8) based on the molecular size of the **agelasine** (typically 300-800 ms for small molecules).[10][13]
- Acquire and process the data.
- Analyze the cross-peaks which indicate through-space proximity of protons (typically < 5 Å), providing information about the relative stereochemistry.[13]

Conclusion

NMR spectroscopy is a powerful and essential technique for the complete structure elucidation of complex natural products like **agelasines**. A systematic approach employing a suite of 1D and 2D NMR experiments allows for the unambiguous determination of the planar structure and relative stereochemistry. The detailed protocols and data presented in this application note serve as a comprehensive guide for researchers in natural product chemistry and drug discovery, facilitating the efficient and accurate structural characterization of **agelasine** derivatives.

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